molecular formula C8H10O2 B147238 3-Methoxybenzyl alcohol CAS No. 6971-51-3

3-Methoxybenzyl alcohol

Cat. No. B147238
CAS RN: 6971-51-3
M. Wt: 138.16 g/mol
InChI Key: IIGNZLVHOZEOPV-UHFFFAOYSA-N
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Description

3-Methoxybenzyl alcohol is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential applications. It is a structural motif present in several compounds that exhibit a range of biological activities.

Synthesis Analysis

The synthesis of derivatives of 3-methoxybenzyl alcohol has been explored in the context of developing new bronchodilators. A series of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols, which are structurally related to 3-methoxybenzyl alcohol, were synthesized and evaluated for their bronchodilating activity. The introduction of a methoxymethyl group in place of the m-hydroxyl group of beta-adrenergic catecholamines resulted in compounds with enhanced potency against histamine-induced bronchoconstriction in guinea pigs .

Molecular Structure Analysis

The molecular structure of a compound closely related to 3-methoxybenzyl alcohol, namely 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one, was determined using X-ray diffraction studies. The crystal structure analysis revealed positional disorder over two positions, leading to a conformational difference between the major and minor components of the crystal. The crystal packing was found to be stabilized by intermolecular C-H…O, C-H…π, and π…π interactions .

Chemical Reactions Analysis

The reactivity of 3-methoxybenzyl alcohol derivatives has been demonstrated in the synthesis of a Schiff base. Specifically, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, a new Schiff base, was synthesized and characterized. This compound exhibited resistance to five different bacteria, indicating its potential as an antibacterial agent . Additionally, a new p-methoxybenzylating reagent, TriBOT-PM, was developed for the benzylation of hydroxy groups, which is a reaction that 3-methoxybenzyl alcohol could potentially undergo .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-methoxybenzyl alcohol are not detailed in the provided papers, the studies do highlight the importance of the methoxybenzyl group in chemical synthesis and its influence on the biological activity of the compounds. For instance, the stability of the p-methoxybenzyl protecting group under oxidizing conditions was demonstrated, and it was shown to be orthogonal with the newly introduced 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which suggests that 3-methoxybenzyl alcohol derivatives can be selectively deprotected under certain conditions .

Scientific Research Applications

Scientific Research Applications of 3-Methoxybenzyl Alcohol

Specific Protection and Deprotection in Organic Synthesis

3-Methoxybenzyl alcohol is frequently used as a protecting group in organic synthesis due to its stability and selective reactivity. Oikawa et al. (1982) discussed the specific removal of o-methoxybenzyl protection by DDQ oxidation, highlighting its efficiency and selectivity under neutral conditions, which leaves other common protecting groups and functional groups unchanged (Oikawa, Yoshioka, & Yonemitsu, 1982). Similarly, Yamada et al. (2013) developed a practical method for p-methoxybenzylation of hydroxy groups using a new acid-catalyzed p-methoxybenzylating reagent, offering a practical route due to its stability and the use of inexpensive materials (Yamada, Fujita, Kitamura, & Kunishima, 2013).

Photocatalytic Oxidation in Material Science

In the field of material science, the photocatalytic properties of 3-Methoxybenzyl alcohol derivatives are explored. Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including 3-Methoxybenzyl alcohol, on a TiO2 photocatalyst under oxygen atmosphere and visible light irradiation. This study revealed the formation of a specific surface complex that acts as the active center for selective photocatalytic oxidation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Influence on Antioxidant Properties

Pouteau et al. (2005) investigated the structural modification of Kraft lignin and vanillyl alcohol (a derivative of 3-Methoxybenzyl alcohol) under acidic conditions. The treatment altered the hydroxyl content and molar masses of the extracted fractions, thereby affecting the antioxidant properties in polypropylene. This implies that 3-Methoxybenzyl alcohol derivatives can influence the polymer properties by affecting their antioxidant characteristics (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Applications in Medicinal Chemistry

The compound has been used in the synthesis of potential medicinal agents. For instance, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities. The compound showed promising results against chloroquine-resistant Plasmodium falciparum strains, indicating the potential application of 3-Methoxybenzyl alcohol derivatives in developing new antimalarial drugs (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010).

properties

IUPAC Name

(3-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
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InChI Key

IIGNZLVHOZEOPV-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID20220001
Record name 3-Methoxybenzyl alcohol
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Molecular Weight

138.16 g/mol
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Physical Description

Light yellow or light brown liquid; [Acros Organics MSDS]
Record name 3-Methoxybenzyl alcohol
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Product Name

3-Methoxybenzyl alcohol

CAS RN

6971-51-3
Record name 3-Methoxybenzyl alcohol
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Synthesis routes and methods

Procedure details

A solution of 50 g. of m-methoxybenzoic acid in 500 ml. of dry tetrahydrofuran is slowly added to a stirred solution of 15 g. of lithium aluminum hydride in 100 ml. of tetrahydrofuran. When the addition is complete the reaction mixture is refluxed for 1 hour, cooled and then treated with 50 ml. of saturated sodium chloride solution. The resultant slurry is filtered and the insoluble material washed with 200 ml. of ether. The combined filtrates are evaporated to dryness to yield an oil which is distilled under reduced pressure, to yield m-methoxybenzyl alcohol as a colourless oil; I.R.: νmax/film 3630 cm-1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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